

# Unveiling 2,4-Dihydroxy-5-nitrobenzoic Acid: A Synthetic Compound of Research Interest

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## Compound of Interest

Compound Name: 2,4-Dihydroxy-5-nitrobenzoic acid

Cat. No.: B1318013

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A comprehensive review of available scientific literature indicates that **2,4-dihydroxy-5-nitrobenzoic acid** is not a naturally occurring compound. Extensive searches for its presence in plant, microbial, or other natural sources have not yielded any evidence of its isolation from a natural matrix. This technical guide, therefore, focuses on its synthesis, chemical properties, and biological significance, providing valuable information for researchers, scientists, and drug development professionals.

While its isomer, 2,5-dihydroxybenzoic acid (gentisic acid), is found in various plants, **2,4-dihydroxy-5-nitrobenzoic acid** is primarily known as a synthetic organic compound. Its importance lies in its role as a potential intermediate in the synthesis of novel bioactive molecules and as a subject of study for its own chemical and biological properties.

## Physicochemical Properties

A summary of the key physicochemical properties of **2,4-dihydroxy-5-nitrobenzoic acid** is presented in the table below, offering a quick reference for laboratory use.

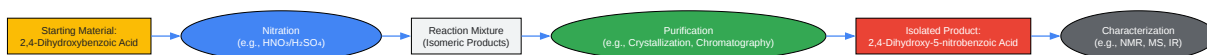
Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>5</sub>	[1]
Molecular Weight	199.12 g/mol	[1]
CAS Number	13722-96-8	[2]
Appearance	No data available	
Melting Point	No data available	
Solubility	No data available	

## Synthesis of 2,4-Dihydroxy-5-nitrobenzoic Acid

The synthesis of **2,4-dihydroxy-5-nitrobenzoic acid** is not widely detailed in readily available literature, suggesting it is not a commonly prepared compound. However, general synthetic strategies for nitro-substituted dihydroxybenzoic acids can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the nitration of 2,4-dihydroxybenzoic acid.

### Hypothetical Synthesis Workflow

The logical workflow for the synthesis of **2,4-dihydroxy-5-nitrobenzoic acid** would involve the controlled nitration of a suitable precursor, followed by purification and characterization.



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A logical workflow for the synthesis and characterization of **2,4-dihydroxy-5-nitrobenzoic acid**.

## Experimental Protocol: A General Approach to Nitration

The following is a generalized protocol for the nitration of a phenolic acid, which could be adapted for the synthesis of **2,4-dihydroxy-5-nitrobenzoic acid**. Note: This is a hypothetical procedure and requires optimization and safety assessment before implementation.

- **Dissolution:** Dissolve 2,4-dihydroxybenzoic acid in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.
- **Nitrating Mixture Preparation:** Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also under cooling.
- **Reaction:** Slowly add the nitrating mixture to the solution of 2,4-dihydroxybenzoic acid while maintaining a low temperature to control the reaction and minimize side-product formation.
- **Quenching:** After the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product.
- **Filtration and Washing:** Filter the crude product and wash it with cold water to remove residual acids.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent or by column chromatography to isolate the desired 2,4-dihydroxy-5-nitro-isomer.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Biological Activities and Potential Applications

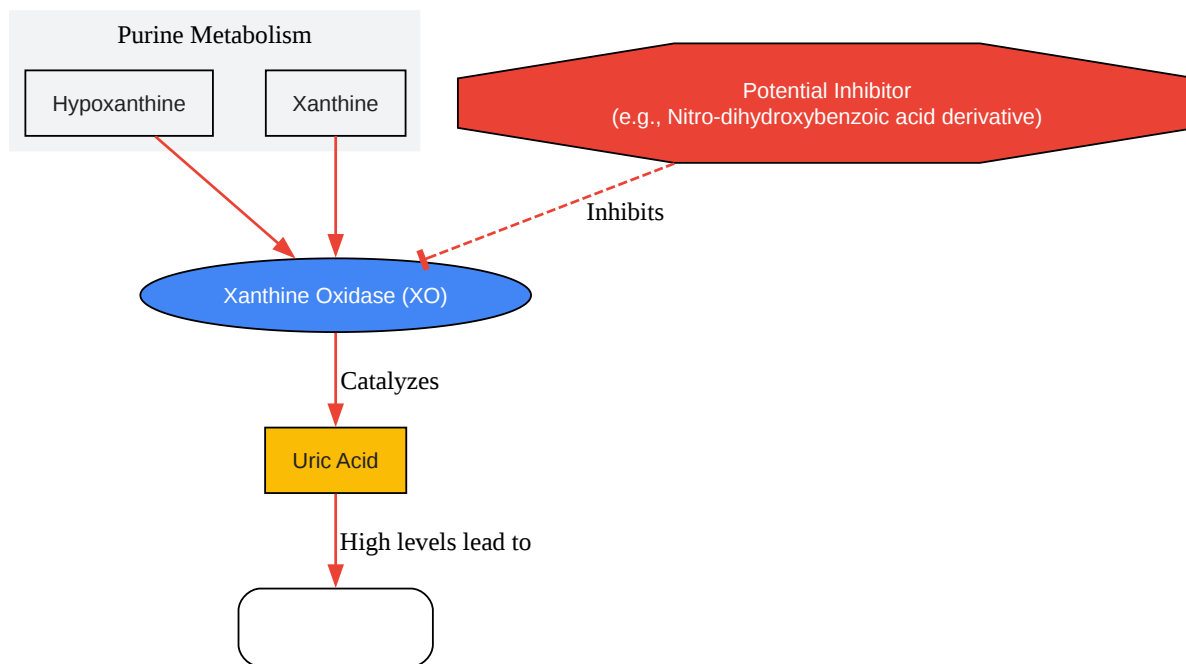
While there is a lack of specific studies on the biological activities of **2,4-dihydroxy-5-nitrobenzoic acid** itself, the broader class of nitro-substituted phenolic compounds has garnered interest in pharmacological research. For instance, a related compound, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a derivative of the natural substance protocatechuic aldehyde, has been shown to be a potent inhibitor of xanthine oxidase. This enzyme is a key target in the treatment of hyperuricemia and gout. DHNB is converted to 3,4-dihydroxy-5-nitrobenzoic acid in the presence of xanthine oxidase, suggesting a potential metabolic pathway and hinting at the possible bioactivity of the carboxylic acid form.

The presence of the nitro group and hydroxyl groups on the aromatic ring suggests that **2,4-dihydroxy-5-nitrobenzoic acid** could be investigated for a range of biological activities, including:

- **Enzyme Inhibition:** Similar to other nitro-catechol derivatives, it could be screened for inhibitory activity against various enzymes.
- **Antioxidant Properties:** The phenolic hydroxyl groups may confer antioxidant and radical-scavenging properties.
- **Antimicrobial Activity:** Nitroaromatic compounds are known for their antimicrobial effects.

## Signaling Pathway Context: Xanthine Oxidase Inhibition

The potential role of a related compound as a xanthine oxidase inhibitor provides a context for the type of signaling pathways that could be relevant to the study of **2,4-dihydroxy-5-nitrobenzoic acid**.



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Inhibition of the xanthine oxidase pathway as a potential therapeutic target.

## Conclusion

In conclusion, **2,4-dihydroxy-5-nitrobenzoic acid** is a synthetic compound that is not known to occur naturally. Its synthesis can likely be achieved through the nitration of 2,4-dihydroxybenzoic acid. While direct biological data on this specific molecule is scarce, the activities of structurally related compounds suggest that it may possess interesting pharmacological properties worthy of further investigation. This guide provides a foundational understanding of this compound for researchers interested in exploring its synthesis and potential applications in drug discovery and development.

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## References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
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